
UK-432097
Übersicht
Beschreibung
UK 432097 ist eine synthetische organische Verbindung, die von Pfizer zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) entwickelt wurde. Es wirkt als potenter und selektiver Agonist des Adenosin-A2A-Rezeptors. Trotz seines anfänglichen Versprechens wurde es aufgrund schlechter Wirksamkeitsergebnisse aus klinischen Studien zurückgezogen. Seine hohe Selektivität hat es für die detaillierte Kartierung der inneren Struktur des Adenosin-A2A-Rezeptors nützlich gemacht .
Vorbereitungsmethoden
Die Synthese von UK 432097 umfasst mehrere Schritte, darunter die Bildung einer Purinbase, die an eine Ribosylgruppe gebunden ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Purinbase: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Purinkern zu bilden.
Anlagerung der Ribosylgruppe: Die Ribosylgruppe wird durch eine Glykosylierungsreaktion an die Purinbase gebunden.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschte chemische Struktur von UK 432097 zu erreichen
Analyse Chemischer Reaktionen
UK 432097 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere ersetzt werden.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um verschiedene Produkte zu liefern
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
UK-432097 has a complex molecular structure characterized by a bicyclic adenine core, which is common among adenosine receptor agonists. The compound's molecular formula is , with a molecular weight of approximately 777.87 Daltons. Its binding affinity for the human A2A adenosine receptor is notable, with a pKi value of 8.4, indicating strong interactions within the receptor's ligand-binding cavity .
The agonist stabilizes the A2A receptor in a specific active state configuration, which is critical for effective signaling through G protein-coupled receptors (GPCRs). The crystal structure of the A2A receptor bound to this compound reveals significant conformational changes that facilitate receptor activation, including tilting and rotation of specific helices .
Chronic Obstructive Pulmonary Disease (COPD)
This compound was initially developed as a potential treatment for COPD due to its ability to enhance bronchodilation and reduce inflammation in the airways. However, while early-phase clinical trials indicated safety across various doses, subsequent Phase II studies failed to demonstrate significant efficacy in COPD patients . The clinical development was ultimately halted due to concerns over carcinogenicity and unsatisfactory therapeutic outcomes.
Other Inflammatory Conditions
Beyond COPD, this compound's properties suggest potential applications in other inflammatory diseases. Its selective action on the A2A receptor could provide benefits in conditions characterized by excessive inflammation or immune response dysregulation . Ongoing research may explore its utility in areas such as asthma or rheumatoid arthritis.
Research Findings
Recent studies have highlighted this compound's role in receptor stabilization and its potential for use in drug discovery efforts targeting adenosine receptors:
- Molecular Docking Studies : Research utilizing molecular docking has shown that this compound interacts favorably within the A2A receptor binding site, forming critical hydrogen bonds with key residues that enhance its potency and selectivity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have provided insights into its absorption, distribution, metabolism, and excretion profiles, which are essential for understanding its therapeutic window and potential side effects .
Wirkmechanismus
UK 432097 exerts its effects by selectively binding to and activating the adenosine A2A receptor. This activation leads to the stimulation of intracellular signaling pathways, including the cyclic adenosine monophosphate pathway. The compound’s high selectivity for the adenosine A2A receptor makes it a valuable tool for studying the receptor’s structure and function .
Vergleich Mit ähnlichen Verbindungen
UK 432097 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Agonist des Adenosin-A2A-Rezeptors. Ähnliche Verbindungen umfassen:
NECA (5'-N-Ethylcarboxamidoadenosin): Ein weiterer Adenosinrezeptoragonist mit einem breiteren Wirkungsspektrum.
CGS 21680: Ein selektiver Adenosin-A2A-Rezeptoragonist, der in verschiedenen Forschungsstudien verwendet wird.
Regadenoson: Ein selektiver Adenosin-A2A-Rezeptoragonist, der klinisch als pharmakologisches Stressmittel eingesetzt wird
UK 432097 zeichnet sich durch seine hohe Affinität und Selektivität für den Adenosin-A2A-Rezeptor aus, was es zu einem wertvollen Werkzeug für detaillierte Strukturstudien und Rezeptor-Mapping macht.
Biologische Aktivität
UK-432097 is a synthetic compound that acts as a selective agonist for the human adenosine A2A receptor (A2AAR), which is part of the G protein-coupled receptor (GPCR) family. This article reviews the biological activity of this compound, focusing on its mechanism of action, structural characteristics, and potential therapeutic applications.
This compound functions primarily as a full agonist for the A2AAR, leading to various intracellular signaling cascades upon binding. The binding of this compound to A2AAR induces conformational changes that stabilize the receptor in an active state. This stabilization is critical for effective receptor signaling and has been demonstrated through crystallographic studies.
Structural Insights
The crystal structure of this compound bound to A2AAR reveals significant interactions between the compound and the receptor. Key findings include:
- Binding Affinity : this compound exhibits high binding affinity due to extensive interactions within the ligand-binding cavity, forming 11 hydrogen bonds and multiple van der Waals interactions .
- Conformational Changes : Upon binding, this compound induces a seesaw movement in helix VII and shifts in extracellular loop 3, which are specific to A2AAR. These movements are essential for activating the receptor and initiating downstream signaling .
- Hydrophobic Interactions : The compound's hydrophobic features enhance its interaction with key amino acids in the receptor, such as THR256 and ILE274, contributing to its biological activity .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:
- Cholesterol Transport : A study demonstrated that this compound stimulates antiatherogenic reverse cholesterol transport in THP-1 human macrophages, suggesting its role in cardiovascular health .
- Neuroprotection : Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative diseases. Its agonistic action on A2AAR could help mitigate excitotoxicity associated with conditions like Alzheimer's disease .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through its action on macrophages, indicating potential applications in treating inflammatory diseases .
Data Tables
The following table summarizes key properties and findings related to this compound:
Eigenschaften
IUPAC Name |
6-(2,2-diphenylethylamino)-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHAEBAWXWVID-HXEFRTELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431408 | |
Record name | UK-432,097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380221-63-6 | |
Record name | 1-Deoxy-1-[6-[(2,2-diphenylethyl)amino]-2-[[[2-[[[[1-(2-pyridinyl)-4-piperidinyl]amino]carbonyl]amino]ethyl]amino]carbonyl]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380221-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | UK-432097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380221636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK-432097 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UK-432,097 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UK-432097 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3OAJ1R5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.